molecular formula C11H15NO B13311808 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol

2-(6-Methylpyridin-3-yl)cyclopentan-1-ol

Cat. No.: B13311808
M. Wt: 177.24 g/mol
InChI Key: ZAWONVYGXKATRK-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)cyclopentan-1-ol is an organic compound with the molecular formula C11H15NO It is a derivative of cyclopentanol, where the hydroxyl group is attached to a cyclopentane ring, and a 6-methylpyridin-3-yl group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol typically involves the reaction of 6-methylpyridine with cyclopentanone under specific conditions. One common method includes the use of a Grignard reagent, where 6-methylpyridine is reacted with a cyclopentanone Grignard reagent to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclopentane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of 2-(6-Methylpyridin-3-yl)cyclopentanone.

    Reduction: Formation of 2-(6-Methylpyridin-3-yl)cyclopentane.

    Substitution: Formation of 2-(6-Methylpyridin-3-yl)cyclopentyl halides or amines.

Scientific Research Applications

2-(6-Methylpyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-3-yl)cyclopentanone: An oxidized form of the compound.

    2-(6-Methylpyridin-3-yl)cyclopentane: A reduced form of the compound.

    2-(6-Methylpyridin-3-yl)cyclopentyl halides: Substituted derivatives with halogen atoms.

Uniqueness

2-(6-Methylpyridin-3-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentanol structure with a 6-methylpyridin-3-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H15NO/c1-8-5-6-9(7-12-8)10-3-2-4-11(10)13/h5-7,10-11,13H,2-4H2,1H3

InChI Key

ZAWONVYGXKATRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CCCC2O

Origin of Product

United States

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